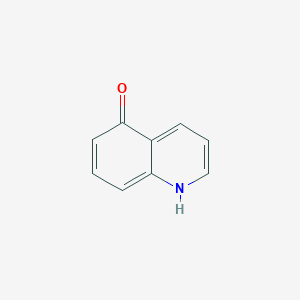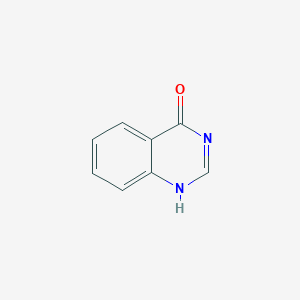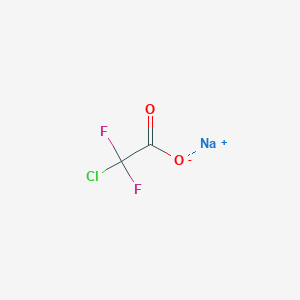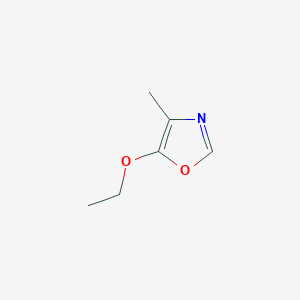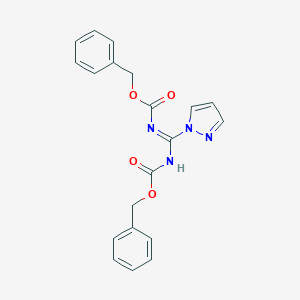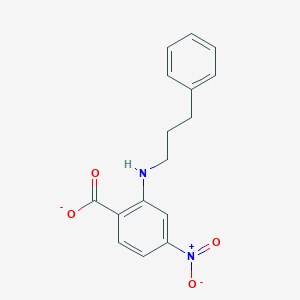
4-Nitro-2-(3-phenylpropylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-(3-phenylpropylamino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, NPPB, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of NPPB is complex and not fully understood. It is known to interact with chloride channels, blocking their activity and causing a decrease in chloride ion influx. This can lead to changes in membrane potential and cellular excitability. NPPB has also been shown to inhibit the activity of certain enzymes involved in inflammation, further contributing to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
NPPB has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to its effects on chloride channels and inflammation, NPPB has been shown to inhibit the activity of certain ion channels, including potassium channels and calcium channels. It has also been shown to have effects on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of NPPB for lab experiments is its specificity as a chloride channel blocker. This allows researchers to study the role of chloride channels in cellular physiology without the interference of other ion channels. However, there are also limitations to the use of NPPB, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are a variety of future directions for research on NPPB. One area of interest is the development of more specific and potent chloride channel blockers based on the structure of NPPB. Another area of interest is the potential use of NPPB as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of NPPB and its effects on cellular physiology.
Métodos De Síntesis
The synthesis of NPPB can be achieved through a multi-step process that involves the reaction of 2-nitrobenzoic acid with 3-phenylpropylamine. This reaction results in the formation of 2-(3-phenylpropylamino)benzoic acid, which is then converted to NPPB through the addition of nitric acid. The final product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
NPPB has been shown to have a variety of applications in scientific research, particularly in the fields of physiology and pharmacology. One of the primary uses of NPPB is as a chloride channel blocker, which can be used to study the role of chloride channels in cellular physiology. NPPB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
158913-21-4 |
|---|---|
Nombre del producto |
4-Nitro-2-(3-phenylpropylamino)benzoate |
Fórmula molecular |
C16H15N2O4- |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
4-nitro-2-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |
Clave InChI |
OTSBHGGBOIOBCD-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
Otros números CAS |
158913-21-4 |
Sinónimos |
4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



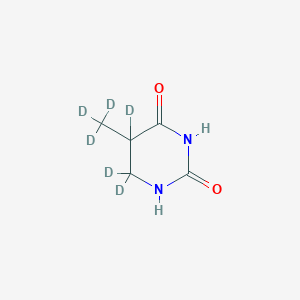
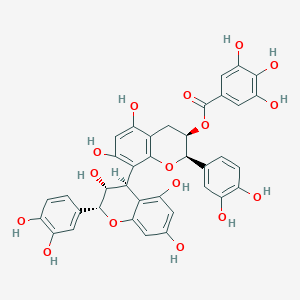
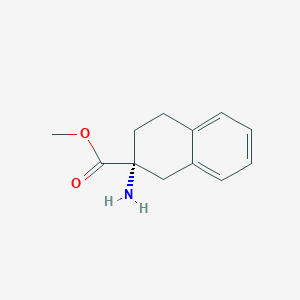

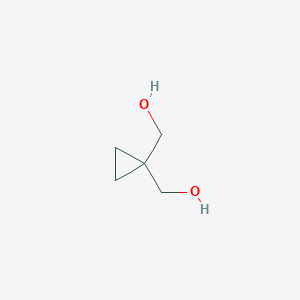
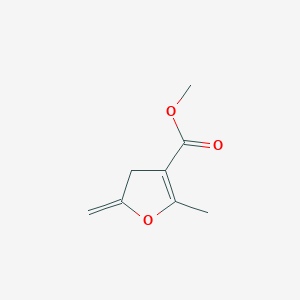
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
